2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester
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Overview
Description
2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings share a single atom, and it includes both nitrogen and carboxylic acid functional groups. The phenylmethyl group adds further complexity and potential reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester typically involves multiple steps, starting from simpler precursors. One common approach is to use a spirocyclic intermediate, which is then functionalized to introduce the carboxylic acid and phenylmethyl groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The phenylmethyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The spirocyclic structure and functional groups play a crucial role in determining its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 1,1-dimethylethyl ester: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atoms and the absence of the phenylmethyl group.
2,7-Diazaspiro[3.5]nonane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) 5-ethyl ester: Another related compound with additional carboxylic acid groups and different substituents.
Uniqueness
The uniqueness of 2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1027333-17-0 |
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Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl 5-benzyl-2,5-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-14-19(15-20)11-7-8-12-21(19)13-16-9-5-4-6-10-16/h4-6,9-10H,7-8,11-15H2,1-3H3 |
InChI Key |
JXSOLUYQHWYRAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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